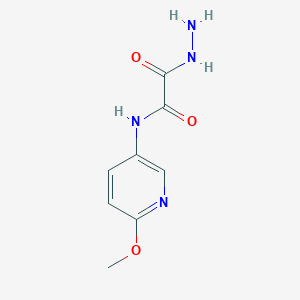
2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazine group attached to an oxoacetamide moiety, with a methoxypyridine ring as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the hydrazine derivative: This can be achieved by reacting hydrazine hydrate with an appropriate precursor, such as an ester or an acid chloride.
Coupling with the pyridine derivative: The hydrazine derivative is then coupled with 6-methoxypyridine-3-carboxylic acid or its derivatives under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the oxoacetamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydrazine group can undergo oxidation to form azides or other nitrogen-containing compounds.
Reduction: The oxoacetamide moiety can be reduced to form corresponding amines or alcohols.
Substitution: The methoxypyridine ring can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving hydrazine derivatives.
Mécanisme D'action
The mechanism of action of 2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxypyridine ring can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydrazinyl-N-(pyridin-3-yl)-2-oxoacetamide: Lacks the methoxy group, which may affect its binding affinity and reactivity.
2-hydrazinyl-N-(6-chloropyridin-3-yl)-2-oxoacetamide: Contains a chlorine substituent, which can alter its electronic properties and reactivity.
2-hydrazinyl-N-(6-methylpyridin-3-yl)-2-oxoacetamide: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide is unique due to the presence of the methoxy group on the pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-15-6-3-2-5(4-10-6)11-7(13)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZQPOSLRHMCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2762783.png)
![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
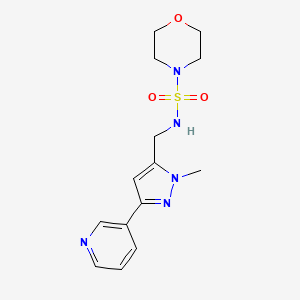
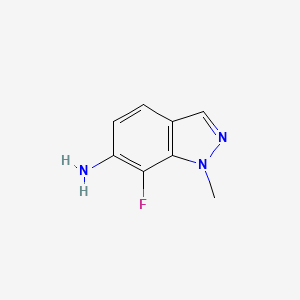


![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)
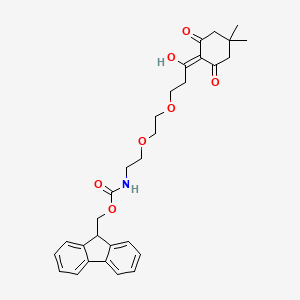
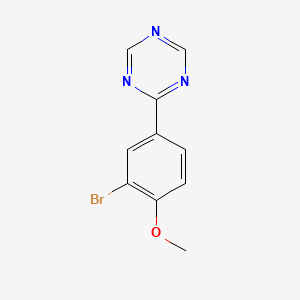

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)
![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2762804.png)
